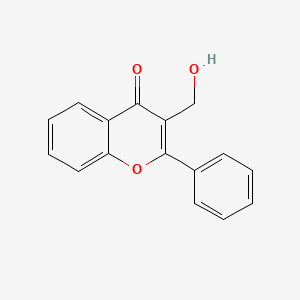

3-(Hydroxymethyl)-2-phenylchromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

29210-21-7 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-(hydroxymethyl)-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H12O3/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2 |

InChI Key |

DCSFUNSXESBPKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CO |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 3 Hydroxymethyl 2 Phenylchromen 4 One

Retrosynthetic Analysis of 3-(Hydroxymethyl)-2-phenylchromen-4-one

A logical retrosynthetic analysis of this compound begins with the disconnection of the C3-hydroxymethyl group. This functional group can be readily installed through the reduction of a corresponding 3-formyl derivative. The 3-formyl-2-phenylchromen-4-one intermediate can, in turn, be disconnected via established methods for flavone (B191248) synthesis.

One of the most prominent strategies for the formation of the 2-phenylchromen-4-one core is the cyclization of a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104) intermediate. This diketone is accessible through the Baker-Venkataraman rearrangement of a 2-aroyloxy-acetophenone. This leads to two primary building blocks: a substituted 2-hydroxyacetophenone (B1195853) and a benzoyl chloride derivative.

An alternative and widely utilized disconnection involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor. This approach simplifies the synthesis to the condensation of a 2'-hydroxyacetophenone (B8834) and a benzaldehyde (B42025) derivative to form the chalcone (B49325), which is then cyclized to the flavone core. The C3-formyl group, in this case, would need to be introduced either on the chalcone precursor or on the final flavone product.

Advanced Synthetic Methodologies for the Chromen-4-one Core

The construction of the chromen-4-one (or flavone) skeleton is a cornerstone of this synthesis, with numerous classical and modern methods available to the synthetic chemist.

Cyclization Reactions for Chromen-4-one Ring Formation

Several name reactions have been instrumental in the synthesis of the chromen-4-one ring system. The Baker-Venkataraman rearrangement is a classic and reliable method that involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone (B188151) ring. wikipedia.orgrsc.orgjk-sci.comresearchgate.netchemistry-reaction.com

Another powerful technique is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide to yield a 3-hydroxyflavone. researchgate.net While this directly installs a hydroxyl group at the C3 position, further manipulation would be required to obtain the target hydroxymethyl group.

The direct cyclization of 2'-hydroxychalcones is a more direct route to flavones. rsc.org This transformation can be achieved under various conditions, including the use of catalysts like iodine in dimethyl sulfoxide (B87167) (DMSO). chemijournal.comresearchgate.net

| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product | Ref. |

| Baker-Venkataraman Rearrangement | 2-Acyloxyacetophenone | 1. Base (e.g., KOH, NaH) 2. Acid (e.g., H₂SO₄) | 2-Substituted Chromen-4-one | wikipedia.orgrsc.org |

| Algar-Flynn-Oyamada Reaction | 2'-Hydroxychalcone | H₂O₂ / Base | 3-Hydroxyflavone | researchgate.net |

| Direct Cyclization of 2'-Hydroxychalcone | 2'-Hydroxychalcone | I₂ / DMSO | Flavone | chemijournal.comresearchgate.net |

Catalytic Approaches in Chromen-4-one Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic scaffolds, and chromen-4-ones are no exception. Palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has emerged as a versatile and divergent route to both flavones and flavanones. nih.govrsc.org Depending on the choice of oxidant and additives, the reaction can be selectively directed towards either product. For instance, using Pd(TFA)₂ with a suitable ligand and molecular oxygen as the oxidant can favor the formation of flavones. rsc.org

Transition-metal-free approaches have also gained traction. An intramolecular Ullmann-type O-arylation provides a pathway to chromone derivatives without the need for a metal catalyst. nih.govresearchgate.net Furthermore, visible-light-driven photoredox catalysis offers a mild and environmentally benign method for the synthesis of related chroman-4-one structures, which can be subsequently oxidized to chromones. nih.govfrontiersin.org

| Catalytic Method | Starting Materials | Catalyst/Reagents | Key Features | Ref. |

| Palladium-Catalyzed Oxidative Cyclization | 2'-Hydroxydihydrochalcone | Pd(TFA)₂, Ligand, Oxidant (e.g., O₂) | Divergent synthesis of flavones and flavanones | nih.govrsc.org |

| Transition-Metal-Free Intramolecular O-Arylation | Substituted o-halophenyl enones | Base (e.g., Cs₂CO₃) | Avoids transition metal contamination | nih.govresearchgate.net |

| Visible-Light Photoredox Catalysis | Alkene precursors | Organic photocatalyst | Mild, metal-free conditions | nih.govfrontiersin.org |

Introduction of the 2-Phenyl Substituent

The incorporation of the phenyl group at the C2 position is a defining feature of the target molecule. This can be achieved either through the choice of starting materials in cyclization reactions or by post-modification of a pre-formed chromone core.

Cross-Coupling Reactions for Phenyl Group Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of 2-arylchromones. The Suzuki-Miyaura coupling, which utilizes an arylboronic acid as the coupling partner, is a particularly popular choice due to the commercial availability and stability of boronic acids. nih.gov The Stille coupling, employing organostannanes, and the Negishi coupling, with organozinc reagents, also offer effective, albeit with considerations regarding the toxicity and handling of the organometallic reagents. researchgate.net These reactions typically involve the coupling of an arylmetallic reagent with a chromone bearing a leaving group (e.g., a halide or triflate) at the C2 position.

| Cross-Coupling Reaction | Aryl Source | Chromone Substrate | Catalyst System | Ref. |

| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Halochromone or 2-Triflyloxychromone | Pd catalyst (e.g., Pd(dppf)Cl₂) and base | nih.gov |

| Stille Coupling | Arylstannane | 2-Halochromone | Pd catalyst (e.g., Pd(PPh₃)₄) | researchgate.net |

| Negishi Coupling | Arylzinc reagent | 2-Halochromone | Pd or Ni catalyst | researchgate.net |

Alternative Phenylation Techniques

Beyond traditional cross-coupling methods, several alternative strategies have been developed for the introduction of the 2-phenyl group. Direct C-H arylation has emerged as an atom-economical approach, where a C-H bond on the chromone ring is directly converted to a C-aryl bond. This can be achieved using palladium catalysis, often with an oxidant to facilitate the catalytic cycle.

Transition-metal-free arylation methods are also gaining prominence. These can involve radical-mediated processes or visible-light-induced photoredox catalysis, offering milder reaction conditions and avoiding potential metal contamination of the final product. nih.govfrontiersin.orgbeilstein-journals.orgnih.gov For instance, the use of organic photoredox catalysts can enable the generation of aryl radicals from suitable precursors, which can then engage with the chromone scaffold. beilstein-journals.orgnih.govsci-hub.se

A plausible route to the target molecule involves the Vilsmeier-Haack reaction on a 2-hydroxyacetophenone to introduce a formyl group, which can then be used to construct the 3-formylchromone core. uchile.clijpcbs.comchemistrysteps.comyoutube.com Subsequent introduction of the 2-phenyl group and reduction of the formyl group would lead to the desired product. The Vilsmeier-Haack reaction on a pre-formed 2-phenylchromen-4-one could also be a viable, though potentially less regioselective, approach. wikipedia.orgorganic-chemistry.org The reduction of the 3-formyl group to a hydroxymethyl group is a standard transformation that can be achieved with various reducing agents. uchile.clmdpi.com

Regioselective Hydroxymethylation at the 3-Position

The introduction of a hydroxymethyl group at the 3-position of the 2-phenylchromen-4-one (flavone) scaffold is a key synthetic challenge. This functionalization is typically achieved through indirect methods, as the direct placement of a hydroxymethyl group onto the C-3 carbon of the pre-formed flavone ring is not a commonly reported high-yield strategy. The most established route involves the formylation of a suitable precursor, followed by the selective reduction of the introduced aldehyde group.

Formylation and Reduction Strategies

A robust and widely employed two-step strategy to achieve 3-hydroxymethylation involves an initial formylation reaction followed by a selective reduction.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic systems. While direct formylation of the flavone C-3 position is challenging, the reaction can be effectively applied to o-hydroxyacetophenone precursors. In this approach, an o-hydroxyacetophenone is treated with the Vilsmeier reagent, which is typically generated in situ from dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃). This reaction proceeds via electrophilic substitution to yield a 4-oxo-4H-1-benzopyran-3-carboxaldehyde (3-formylchromone) derivative. This method provides a versatile entry point, as various substituents can be present on the starting o-hydroxyacetophenone, which will ultimately reside on the A-ring of the chromen-4-one backbone.

Once the 3-formyl-2-phenylchromen-4-one intermediate is obtained, the next critical step is the selective reduction of the aldehyde carbonyl group without affecting the ketone in the pyrone ring or the α,β-double bond. Standard reducing agents like sodium borohydride (B1222165) can lead to undesired side reactions, including the reduction of the C2-C3 double bond. A more selective method involves the use of basic alumina (B75360) in 2-propanol. When 3-formylchromones are heated with this reagent system, a clean and selective reduction of the formyl group occurs, affording the desired this compound in good yields. This method's selectivity is crucial for preserving the core flavone structure.

Direct Hydroxymethylation Approaches

Direct hydroxymethylation involves the reaction of a substrate with formaldehyde (B43269) (or a formaldehyde equivalent) to install a -CH₂OH group. While this is a common transformation for many active methylene (B1212753) and aromatic compounds, its application for the direct, regioselective hydroxymethylation of the C-3 position of a pre-existing 2-phenylchromen-4-one ring is not well-documented in scientific literature. The C-3 position is part of an α,β-unsaturated ketone system, which complicates its reactivity towards typical hydroxymethylation conditions. Reactions like the Mannich reaction, which involves formaldehyde, have been used to functionalize the A-ring of flavonoids (e.g., at the C-8 position) where the aromatic C-H bond is sufficiently activated. However, the electrophilic character of the C-3 position makes it an unlikely site for a standard base-catalyzed reaction with formaldehyde. Therefore, the formylation-reduction pathway remains the more prevalent and reliable strategy.

Synthetic Routes to Analogues and Derivatives of this compound

The this compound molecule serves as a versatile scaffold for the synthesis of a wide array of analogues and derivatives. Modifications can be systematically made to the hydroxymethyl group, the peripheral phenyl ring, and the core chromen-4-one backbone.

Modification of the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group is a prime site for chemical modification, allowing for the creation of diverse derivatives such as esters and ethers.

Esterification: The hydroxyl group can be readily converted into an ester. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method allows for the introduction of a wide variety of acyl groups, creating a library of ester derivatives.

Etherification: Ether derivatives can be synthesized by treating the parent alcohol with an alkylating agent. For example, methylation can be accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. Similarly, other alkyl or benzyl (B1604629) ethers can be prepared using the corresponding alkyl or benzyl halides.

Halogenation: The hydroxyl group can be replaced by a halogen, creating a reactive intermediate for further nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) can convert the 3-hydroxymethyl group into a 3-chloromethyl group. This halo-derivative can then be reacted with various nucleophiles to introduce amines, azides, or other functional groups.

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Esterification | Acyl Chloride / Pyridine | Ester (-OCOR) |

| Etherification | Alkyl Halide / K₂CO₃ | Ether (-OR) |

| Halogenation | Thionyl Chloride (SOCl₂) | Chloro (-Cl) |

Substituent Variation on the Phenyl Ring

The electronic and steric properties of the 2-phenyl ring (B-ring) can be systematically altered by incorporating various substituents. This is most effectively achieved by utilizing appropriately substituted starting materials in the initial synthesis of the flavone core. Classic flavone syntheses, such as the Baker-Venkataraman rearrangement or the Algar-Flynn-Oyamada reaction, typically involve the condensation of a substituted o-hydroxyacetophenone with a substituted aromatic aldehyde or its corresponding ester.

By selecting a benzaldehyde bearing the desired substituents (e.g., methoxy (B1213986), chloro, nitro, or trifluoromethyl groups) at the ortho, meta, or para positions, a wide range of B-ring substituted flavones can be produced. These can then be carried through the formylation and reduction sequence to yield the corresponding 3-(hydroxymethyl) analogues. This approach provides a powerful tool for structure-activity relationship studies, allowing for fine-tuning of the molecule's properties. The introduction of both electron-donating groups (e.g., hydroxy, methoxy, alkylamino) and electron-withdrawing groups (e.g., halogens, nitro) has been widely reported in the synthesis of flavone libraries. nih.gov

Derivatization of the Chromen-4-one Backbone

Modification of the chromen-4-one backbone itself, specifically the A-ring, offers another avenue for creating structural diversity. Similar to the strategy for the B-ring, the most straightforward method is to begin the synthesis with a substituted phenol (B47542) or o-hydroxyacetophenone. This incorporates desired functional groups onto the A-ring from the outset.

For pre-formed chromone rings, electrophilic aromatic substitution reactions can be employed. The existing oxygen functionalities on the A-ring direct incoming electrophiles to specific positions. Furthermore, advanced C-H activation and functionalization techniques are emerging as powerful tools for the late-stage derivatization of heterocyclic scaffolds, including the chromone nucleus. For example, palladium-catalyzed reactions can introduce new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic backbone. The pyrone ring itself can also undergo reactions, such as ring-opening under strongly basic conditions, which can be exploited for further synthetic transformations.

Green Chemistry Principles in Synthesis of Chromen-4-ones

The development of sustainable synthetic routes for chromen-4-ones, the foundational structure of this compound, is a significant focus in modern organic chemistry. Green chemistry principles are at the forefront of this endeavor, emphasizing the reduction of hazardous substances, the use of renewable resources, and the improvement of energy efficiency. mdpi.combenthamdirect.com These strategies not only offer environmental benefits but also often lead to economic advantages through higher yields, shorter reaction times, and simplified purification processes. researchgate.net Key green approaches include the use of alternative energy sources like microwave and ultrasound irradiation, the application of eco-friendly catalysts, and the utilization of environmentally benign solvents. benthamdirect.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a significant advantage over conventional heating methods. nepjol.inforesearchgate.net For the synthesis of flavones and related chromen-4-ones, microwave assistance can dramatically shorten reaction times from hours to mere minutes and often results in higher product yields. iosrphr.orgbanglajol.info This technique's efficiency stems from the direct interaction of microwaves with polar molecules, leading to rapid and uniform heating. researchgate.net

One common approach involves the oxidative cyclization of 2'-hydroxychalcones. For instance, the conversion of chalcones to flavones has been achieved in high yields using a minimal amount of dimethyl sulfoxide (DMSO) with iodine and sulfuric acid under microwave conditions. researchgate.neteurjchem.com Another green aspect of this method is the potential for solvent-free reactions, further reducing environmental impact. asianpubs.org For example, the synthesis of flavones from 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones has been demonstrated using ZnO nanoparticles as a promoter under solvent-free microwave irradiation. asianpubs.org

Ultrasound-Assisted Synthesis

Sonication, or the use of ultrasound, provides another energy-efficient pathway for chemical reactions. researchgate.net This technique, known as sonochemistry, facilitates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.net

The synthesis of 2-furan-2-yl-4H-chromen-4-ones from corresponding chalcones using iodine in DMSO has been successfully carried out under ultrasound irradiation at ambient conditions. researchgate.netresearchgate.net This method offers advantages such as higher yields, significantly reduced reaction times, and operational simplicity compared to conventional approaches. researchgate.net Furthermore, ultrasound has been employed in the one-pot synthesis of 2-amino-4H-chromene derivatives using a reusable magnetic nanocatalyst, highlighting the synergy between different green chemistry principles. nih.gov

Eco-Friendly Catalysts and Solvents

A cornerstone of green chemistry is the replacement of hazardous and stoichiometric reagents with efficient and recyclable catalysts, as well as the substitution of volatile organic solvents (VOCs) with greener alternatives. mdpi.combenthamdirect.com

Green Catalysts: A variety of environmentally benign catalysts have been explored for chromen-4-one synthesis. These include:

Heterogeneous Catalysts: Solid-supported catalysts like silica-grafted heteropolyacids (HPW-SiO₂) offer ease of separation and reusability. mdpi.com Similarly, nano-kaoline/BF₃/Fe₃O₄ has been used as a superparamagnetic nanocatalyst for the solvent-free synthesis of 4H-chromenes. sharif.edusharif.edu

Biocatalysts: In an innovative approach, agro-food waste products such as banana peel ash have been utilized as effective, biodegradable, and inexpensive promoters for the synthesis of chalcones and their subsequent conversion to flavones under solvent-free conditions. rsc.org

Green Solvents: The choice of solvent has a profound impact on the environmental footprint of a synthetic process. Greener alternatives to conventional solvents are increasingly being adopted.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many green syntheses. lew.ro The synthesis of 4H-pyrans, closely related to chromenes, has been efficiently carried out in water using simple catalysts. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. bohrium.commdpi.com They can act as both the solvent and the catalyst. For example, choline (B1196258) acetate, a biocompatible ionic liquid, has been shown to efficiently promote the synthesis of 2-amino-4H-chromenes at room temperature under solvent-free conditions. bohrium.com Triethylammonium hydrogen sulphate ([Et₃NH][HSO₄]) has also been used as an efficient and reusable catalyst and solvent for the synthesis of chromone-pyrimidine derivatives. nih.gov

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and inexpensive polymer that can serve as a reaction medium. The synthesis of 3-arylchromones has been developed using a palladium catalyst in PEG. biolmolchem.com

The integration of these green chemistry principles offers a more sustainable and efficient paradigm for the synthesis of chromen-4-ones. By employing alternative energy sources, recyclable catalysts, and benign solvents, chemists can significantly reduce the environmental impact of producing valuable compounds like this compound.

Spectroscopic and Structural Elucidation of 3 Hydroxymethyl 2 Phenylchromen 4 One

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Chromophoric Properties and Electronic Transitions

The chromophoric system of 3-(Hydroxymethyl)-2-phenylchromen-4-one is primarily based on the 2-phenylchromen-4-one backbone, also known as the flavone (B191248) skeleton. This structure comprises a benzoyl group (the A and C rings) and a cinnamoyl group (the B and C rings), which are responsible for its characteristic ultraviolet (UV) absorption.

The UV-Vis spectrum of a compound like this compound is expected to display two major absorption bands. These bands arise from π → π* electronic transitions within the aromatic rings and the α,β-unsaturated ketone system of the chromen-4-one nucleus.

Band I , typically appearing in the 320-385 nm range, is attributed to the electronic transition in the cinnamoyl (B + C ring) portion of the molecule.

Band II , usually observed in the 240-280 nm range, is associated with the electronic transition in the benzoyl (A + C ring) moiety.

The introduction of a hydroxymethyl group at the 3-position is likely to cause a slight modification of these absorption bands compared to the parent flavone molecule. The precise positions and intensities of these bands would be influenced by the electronic nature of the substituent and its interaction with the core chromophore.

Fluorescence properties of flavonoids are highly variable and depend on the specific substitution pattern. For many 3-hydroxyflavones, an excited-state intramolecular proton transfer (ESIPT) mechanism is responsible for a large Stokes shift and dual emission. However, in the case of this compound, where the hydroxyl group is not directly attached to the chromophoric system in a way that facilitates ESIPT, the fluorescence behavior might differ significantly. The fluorescence is expected to originate from the lowest singlet excited state (S1) to the ground state (S0) transition.

Solvatochromism Studies

Solvatochromism, the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity, is a well-documented phenomenon for many organic dyes. While specific solvatochromism studies on this compound are not available, the general behavior of related flavonoids can provide insights.

The electronic transitions of flavonoids, particularly the π → π* transitions, are sensitive to the polarity of the solvent. In general, for π → π* transitions, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption maximum (λmax). This is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.

The fluorescence emission of such compounds is also expected to exhibit solvatochromism. The extent of the shift in the emission maximum upon changing the solvent polarity can provide information about the change in the dipole moment of the molecule upon excitation. A larger red shift in more polar solvents would indicate a more polar excited state.

A hypothetical study on the solvatochromism of this compound could involve recording its UV-Vis and fluorescence spectra in a range of solvents with varying polarities, from nonpolar solvents like hexane to polar protic solvents like ethanol. The data could then be analyzed using solvent polarity scales, such as the Lippert-Mataga plot, to quantify the solvatochromic effect.

X-ray Crystallography for Solid-State Structure Determination

Detailed crystallographic data for this compound, including single-crystal X-ray diffraction analysis, are not currently present in the published literature. Therefore, the following sections outline the principles and potential outcomes of such studies based on the analysis of closely related chromone (B188151) and flavone derivatives.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. Should a suitable single crystal of this compound be grown, this method could provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

If the compound crystallizes in a chiral space group, single crystal X-ray diffraction can also be used to determine its absolute configuration. This is typically achieved through the use of anomalous dispersion, often requiring a heavy atom to be present in the structure or the use of specific X-ray wavelengths. For a molecule like this compound, which is not inherently chiral, the determination of absolute configuration would only be relevant if it were to crystallize in a chiral space group or if a chiral derivative were to be synthesized.

Polymorphism and Crystal Packing Analysis

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. While there are no reported studies on the polymorphism of this compound, it is a possibility for this type of organic molecule.

The analysis of the crystal packing would reveal the intermolecular interactions that stabilize the crystal lattice. These interactions typically include hydrogen bonding, π-π stacking, and van der Waals forces. In the case of this compound, the hydroxymethyl group provides a site for hydrogen bonding, which would likely play a significant role in the crystal packing. The phenyl and benzoyl rings offer the potential for π-π stacking interactions. A detailed analysis of these interactions would provide valuable insights into the supramolecular chemistry of this compound.

For instance, in the related compound 3-(hydroxymethyl)chromone, the crystal structure reveals that the pyran rings are stacked, and C-H···O hydrogen bonds form dimers. A similar packing motif could be envisaged for this compound, with additional interactions involving the 2-phenyl group.

Computational and Theoretical Studies of 3 Hydroxymethyl 2 Phenylchromen 4 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of molecules. For flavonoids like 3-(Hydroxymethyl)-2-phenylchromen-4-one, these methods elucidate the interplay between the different rings and substituent groups that define their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. Studies on related flavonoid structures using DFT, commonly with the B3LYP functional and 6-311++G(d,p) basis set, provide a reliable framework for understanding the ground state properties of this compound. d-nb.infosemanticscholar.orgnih.gov

Systematic computational studies on flavonoids reveal that the planarity of the molecule is heavily influenced by the substituents on the C ring. nih.gov For the parent compound, flavonol (3-hydroxy-2-phenylchromen-4-one), the presence of the 3-OH group forces a coplanar arrangement between the B and C rings, which enhances π-delocalization. nih.gov Replacing the hydroxyl group with a hydroxymethyl group is expected to alter this conformation due to steric and electronic differences, potentially leading to a non-planar arrangement.

The optimized geometry, including bond lengths and angles, can be accurately predicted. For example, in similar chromone (B188151) derivatives, calculated bond lengths such as C=C and C-O, and bond angles like C-O-C, show good agreement with experimental X-ray diffraction data. d-nb.info These calculations provide a detailed picture of the molecular architecture.

Table 1: Predicted Geometrical Parameters for Flavonoid Scaffolds

| Parameter | Typical Calculated Value (DFT) | Reference Compound |

| C=C Bond Length | 1.359 Å - 1.362 Å | Chromone Derivatives d-nb.info |

| C-O-C Bond Angle | 119.1° - 119.4° | Chromone Derivatives d-nb.info |

| Torsional Barrier (B/C Ring) | ~4 kcal/mol | Flavonoids nih.gov |

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and intermolecular interactions. nih.govnih.gov

For a molecule like this compound, high-level ab initio calculations could be employed to:

Accurately determine thermochemical properties such as enthalpy of formation. nih.gov

Investigate excited states and transition energies with high precision.

Benchmark the results obtained from more computationally economical methods like DFT. mdpi.com

These high-level calculations are crucial for creating reliable benchmark data and for studying reaction mechanisms where electron correlation effects are significant. nih.govmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energies and shapes of these orbitals are key indicators of a molecule's ability to donate or accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large gap indicates higher stability. irjweb.com

DFT calculations are routinely used to determine the HOMO and LUMO energies of flavonoid derivatives. nih.gov For instance, a study on a xanthene derivative calculated at the DFT-B3LYP/6-311G++(d,p) level reported a HOMO energy of -5.8915 eV, a LUMO energy of -1.9353 eV, and a resulting HOMO-LUMO gap of 3.9562 eV. nih.gov For other chromone derivatives, calculated energy gaps can range from approximately 1.5 eV to over 4.0 eV, depending on the specific substituents. d-nb.info These values are used to derive global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactivity. researchgate.netmdpi.commdpi.com

Table 2: Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Significance | Typical Value Range (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | Electron-donating ability | -5.5 to -6.5 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | Electron-accepting ability | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Chemical reactivity, stability | 1.5 to 5.0 d-nb.infonih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution | ~2.2 irjweb.com |

| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Propensity to accept electrons | Varies |

The distribution of electron density within a molecule provides crucial insights into its chemical properties. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps help to identify the regions of a molecule that are rich or deficient in electrons, corresponding to sites susceptible to electrophilic and nucleophilic attack, respectively. d-nb.info

In flavonoid structures, MEP analysis typically reveals that the negative potential (nucleophilic sites) is concentrated around the electronegative oxygen atoms, particularly the carbonyl oxygen at the C4 position. The regions around the hydrogen atoms and aromatic rings often show positive potential, indicating electrophilic sites. This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the biological activity of flavonoids. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These techniques are central to the field of computer-aided drug design.

Molecular Docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a target protein to predict its binding affinity and interaction patterns. Numerous studies have successfully used this approach for various flavonoid derivatives to identify potential inhibitors for enzymes implicated in diseases like cancer and Alzheimer's disease. nih.govmdpi.comnih.gov The results of docking simulations are typically evaluated using a scoring function that estimates the binding free energy, with lower scores indicating more favorable binding.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems, simulating the movements of atoms and molecules over time. researchgate.netbevanbrownlab.com An MD simulation of a this compound-protein complex, obtained from a docking study, could be performed to:

Assess the stability of the binding pose over time.

Analyze the flexibility of both the ligand and the protein's active site.

Calculate binding free energies with higher accuracy using methods like MM/PBSA or MM/GBSA.

Observe conformational changes that may occur upon ligand binding.

These simulations offer a deeper understanding of the molecular recognition process and the stability of the ligand-receptor complex, which is invaluable for the rational design of more potent and selective molecules.

Ligand-Protein Interaction Prediction (Hypothetical Targets)

Predicting the interaction between a small molecule (ligand) and a protein is a cornerstone of computational drug discovery. nih.govnih.gov For this compound, molecular docking simulations can be employed to hypothetically explore its binding modes within the active sites of various biologically relevant proteins. Given the known activities of similar flavonoid compounds, potential targets include kinases, monoamine oxidases (MAOs), and β-glucuronidase. nih.govnih.govmdpi.com

The process involves generating a 3D model of the ligand and docking it into the crystal structure of a target protein. Scoring functions are then used to estimate the binding affinity and identify the most stable binding poses. nih.gov The hydroxymethyl group at the C3 position and the carbonyl group at C4 are key features, likely participating in hydrogen bonding with amino acid residues. The two phenyl rings can engage in π-π stacking or hydrophobic interactions.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

| Hypothetical Target Protein | Key Interacting Residue (Example) | Type of Interaction | Predicted Binding Contribution |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | TYR398 | Hydrogen Bond | High (Hydroxymethyl -OH) |

| TYR326 | π-π Stacking | Moderate (Phenyl Ring) | |

| Protein Kinase | LYS296 | Hydrogen Bond | High (Carbonyl Oxygen) |

| PHE1200 | Hydrophobic Interaction | Moderate (Phenyl Ring) | |

| β-Glucuronidase | GLU451 | Hydrogen Bond | High (Hydroxymethyl -OH) |

| TRP529 | π-Stacking | Moderate (Chromenone Ring) |

This table is illustrative and based on docking studies of similar chromone derivatives against known targets. nih.govnih.gov

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. nih.gov this compound possesses several rotatable bonds that define its conformational landscape: the bond connecting the phenyl ring at C2, and the bonds within the hydroxymethyl group at C3.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Chromen-4-one Derivatives

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

Development of QSAR Models for Predictive Potency

For a series of chromen-4-one derivatives, a QSAR model can be developed to predict their potency against a specific biological target. The process begins with a dataset of compounds with experimentally measured activities (e.g., IC₅₀ values). tandfonline.com For each molecule, a set of numerical values known as molecular descriptors are calculated. These can encode topological, electronic, or physicochemical properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation linking the descriptors to the activity. tandfonline.comacs.org A robust QSAR model, validated by statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²), can accurately predict the activity of new, unsynthesized chromen-4-one derivatives. nih.gov For instance, QSAR studies on chromone derivatives as MAO inhibitors have yielded models with high predictive power (R² > 0.9, Q² > 0.8). nih.gov

Table 2: Example of a Hypothetical QSAR Model for Chromen-4-one Derivatives

| Descriptor | Type | Correlation with Activity | Typical Coefficient |

|---|---|---|---|

| LogP | Lipophilicity | Positive | +0.45 |

| Molecular Weight (MW) | Size | Negative | -0.12 |

| Number of H-bond Donors (Hdon) | Electronic | Positive | +0.89 |

| Topological Polar Surface Area (TPSA) | Polarity | Negative | -0.33 |

This table represents a simplified, hypothetical MLR model. The coefficients indicate the relative importance and directional influence of each descriptor on biological activity.

Pharmacophore Modeling for Ligand Design

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. researchgate.net For the chromen-4-one class, these models are generated by aligning a set of active compounds and identifying common chemical features.

Key pharmacophoric features for chromen-4-one derivatives often include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at the C4 position is a prominent HBA.

Hydrogen Bond Donors (HBD): The hydroxyl group of the 3-(hydroxymethyl) substituent is a key HBD.

Aromatic Rings (AR): Both the fused benzene (B151609) ring of the chromenone core and the C2-phenyl ring serve as aromatic/hydrophobic features.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the required features and are therefore likely to be active. nih.gov

Table 3: Key Pharmacophoric Features of this compound

| Feature | Location on Molecule | Role in Binding |

|---|---|---|

| Aromatic Ring (AR1) | Phenyl group at C2 | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR2) | Benzene ring of chromenone | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen at C4 | Forms H-bonds with donor residues |

| Hydrogen Bond Donor (HBD) | Hydroxyl group at C3-substituent | Forms H-bonds with acceptor residues |

Computational Spectroscopic Prediction and Validation

Computational methods can predict spectroscopic properties, such as NMR chemical shifts, which can aid in the structural elucidation and validation of synthesized compounds.

Theoretical NMR Chemical Shift Calculation

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using quantum mechanical calculations, particularly DFT. chemrevlett.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. chemrevlett.com

These theoretical calculations are invaluable for several reasons: they can help assign ambiguous peaks in an experimental spectrum, confirm the regiochemistry of a reaction, and provide insight into the electronic structure of the molecule. For this compound, DFT calculations would predict distinct chemical shifts for the protons and carbons of the chromenone core, the phenyl ring, and the hydroxymethyl group. Discrepancies between predicted and experimental values can often be explained by solvent effects or conformational averaging. liverpool.ac.uk

Table 4: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C4 | Carbonyl Carbon | - | ~178.5 |

| C2 | Olefinic Carbon | - | ~155.0 |

| C3 | Olefinic Carbon | - | ~124.0 |

| C9 | Aromatic Carbon | - | ~156.2 |

| C5 | Aromatic Carbon | ~8.20 (d) | ~125.8 |

| C2' / C6' | Phenyl Carbon | ~7.60 (m) | ~128.9 |

| C3' / C5' | Phenyl Carbon | ~7.50 (m) | ~129.5 |

| C4' | Phenyl Carbon | ~7.55 (m) | ~131.0 |

| -CH₂OH | Methylene (B1212753) | ~4.75 (s) | ~59.5 |

| -CH₂OH | Hydroxyl | ~3.50 (br s) | - |

Note: These are hypothetical values based on DFT calculations for similar flavonoid structures. chemrevlett.com Actual values may vary based on the solvent and computational method used. (d = doublet, m = multiplet, s = singlet, br s = broad singlet).

Simulated UV-Vis and IR Spectra of this compound Analogs

Simulated UV-Vis Spectra

The electronic absorption spectra of flavonoids, including flavonols, are typically simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations help in understanding the electronic transitions between molecular orbitals, which are responsible for the absorption of UV-Vis light.

For flavonols, the UV-Vis spectra are generally characterized by two main absorption bands. semanticscholar.org Band I, appearing at a longer wavelength (typically 300–380 nm), is associated with the electronic transitions within the B-ring cinnamoyl system. Band II, at a shorter wavelength (usually 240–280 nm), is attributed to the A-ring benzoyl system. semanticscholar.org

Computational studies on various flavonols, such as quercetin (B1663063) and kaempferol (B1673270), have shown that methods like TD-DFT can accurately predict these absorption maxima (λmax). nih.govresearchgate.net The simulations reveal that the main absorption bands arise from π→π* transitions. The exact positions of these bands are influenced by the solvent, which can be modeled in calculations using methods like the Polarizable Continuum Model (PCM). researchgate.net For instance, theoretical studies on quercetin in a methanolic solution have shown excellent agreement with experimental data. researchgate.net

Below is a table summarizing representative simulated UV-Vis absorption data for the parent flavonol structure, which is a close analog to this compound.

| Compound Analog | Method/Basis Set | Solvent Model | Simulated Band I (λmax, nm) | Simulated Band II (λmax, nm) | Predominant Transition Type |

|---|---|---|---|---|---|

| Flavonol | TD-CAM-B3LYP/6-311+G(d,p) | Gas Phase | ~331 | ~262 | π→π |

| Flavonol | TD-CAM-B3LYP/6-311+G(d,p) | Methanol (CPCM) | ~336 | ~262 | π→π |

| Quercetin | QM/FQ | Aqueous | ~365 | ~260 | π→π* |

Simulated IR Spectra

Theoretical infrared (IR) spectra are calculated by performing vibrational frequency analysis, typically using DFT methods. These simulations predict the frequencies of fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an experimental IR spectrum.

For flavonoid structures, computational studies have successfully assigned the key vibrational modes. ej-chem.orgresearchgate.net The carbonyl (C=O) stretching vibration of the C-ring is a prominent feature, typically appearing in the range of 1600-1660 cm⁻¹. The presence of a hydroxyl group at the 3-position in flavonols, which can form an intramolecular hydrogen bond with the carbonyl oxygen, influences the frequency of this C=O stretch. researchgate.net Other characteristic vibrations include O-H stretching, C=C stretching of the aromatic rings, and various bending and deformation modes.

The table below presents typical simulated IR vibrational frequencies for key functional groups in the flavonol scaffold. These values provide a reasonable estimation for the expected IR spectrum of this compound, though the substitution at the 3-position will introduce its own characteristic vibrations (e.g., C-O and O-H stretching of the hydroxymethyl group).

| Vibrational Mode | Typical Simulated Frequency Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| O-H Stretch (Hydroxyl) | 3600 - 3700 | 3-OH group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic rings |

| C=O Stretch | 1600 - 1660 | C4-carbonyl group |

| C=C Stretch (Aromatic) | 1450 - 1610 | Aromatic rings |

| C-O Stretch | 1200 - 1300 | C-O-C ether linkage |

Biological Mechanism of Action Studies for 3 Hydroxymethyl 2 Phenylchromen 4 One in Vitro and in Silico

Enzyme Inhibition Assays and Kinetics

The ability of flavonoids, the class of compounds to which 3-(hydroxymethyl)-2-phenylchromen-4-one belongs, to inhibit various enzymes is a key aspect of their biological effects. nih.gov Enzyme inhibition assays are crucial for determining the potency and mechanism of this inhibition.

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. nih.gov The inhibition constant (Ki) is a more absolute measure of binding affinity, independent of substrate concentration. ncifcrf.gov

Studies have extensively characterized the inhibitory effects of various flavonoids on key enzyme families, such as cytochrome P450 (CYP) enzymes, which are involved in the metabolism of a vast number of drugs. nih.govmdpi.com For example, the parent compound flavone (B191248) and its hydroxylated derivatives have shown varied inhibitory potential against different CYP isoforms. nih.gov The presence and position of hydroxyl groups on the flavone structure significantly influence the inhibitory activity. nih.gov For instance, 3,5,7-trihydroxyflavone (galangin) was found to be a potent inhibitor of CYP1B1 with an IC50 value of 0.003 µM. nih.gov Similarly, other flavonoids like chrysin, acacetin, and apigenin (B1666066) have demonstrated inhibitory effects on CYP3A4 activity. mdpi.com

Another class of enzymes targeted by flavonoid derivatives are cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases. nih.gov Certain furochromene derivatives have shown dual inhibitory effects against both AChE and BChE. nih.gov

Table 1: Inhibitory Potency (IC50) of Selected Flavonoids against Various Enzymes

| Compound | Enzyme Target | IC50 (µM) | Source |

|---|---|---|---|

| 3,5,7-Trihydroxyflavone (Galangin) | CYP1B1 | 0.003 | nih.gov |

| 4'-Methoxy-5,7-dihydroxyflavone | CYP1B1 | 0.014 | nih.gov |

| Chrysin | CYP3A4 | 2.5 | mdpi.com |

| 3-fluorophenyl-hydrazone derivative | Acetylcholinesterase (AChE) | 10.4 | nih.gov |

| 3-fluorophenyl-hydrazone derivative | Butyrylcholinesterase (BChE) | 7.7 | nih.gov |

| 4-chlorophenyl-hydrazone derivative | Acetylcholinesterase (AChE) | 5.4 | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate typical inhibitory potencies.

Understanding the mechanism of enzyme inhibition is critical for drug design and development. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive. youtube.com

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. This affects the Vmax but not the Km. youtube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. youtube.com

Kinetic studies are performed to determine which of these mechanisms a compound follows. For example, the flavonoid tacrine (B349632) has been shown to exhibit mixed-type inhibition against acetylcholinesterase, suggesting it binds to both the active site and a peripheral anionic site (PAS). nih.gov In contrast, it acts as a competitive inhibitor of butyrylcholinesterase. nih.gov The specific mechanism for this compound would require dedicated kinetic experiments.

Receptor Binding Studies and Ligand-Receptor Interactions

Flavonoids can also exert their effects by directly binding to and modulating the function of various cellular receptors.

Radioligand binding assays are a common method to study the interaction between a ligand and a receptor. These assays measure the affinity of a compound for a receptor by quantifying the displacement of a known radioactive ligand.

For example, studies have investigated the binding of flavonoids to muscarinic acetylcholine (B1216132) receptors (mAChRs). mdpi.com In these experiments, receptor membranes are incubated with a radiolabeled ligand, such as [3H]N-methylscopolamine, in the presence of varying concentrations of the test compound. The ability of the compound to displace the radioligand indicates its binding affinity for the receptor. mdpi.com Certain polyoxygenated flavones have demonstrated competitive binding activity at these receptors. mdpi.com Similarly, some flavonoids have been identified as ligands for opioid receptors through binding competition assays. nih.gov

Reporter gene assays are a powerful tool to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). In these assays, cells are engineered to express a receptor of interest and a reporter gene (e.g., luciferase or β-galactosidase) whose expression is controlled by the activation of that receptor.

This technique has been used to screen flavonoids for their activity on steroid receptors, such as estrogen, androgen, progesterone (B1679170), and glucocorticoid receptors. mdpi.com By measuring the expression of the reporter gene in the presence of the flavonoid, researchers can determine if the compound mimics or blocks the action of the natural hormone. Such studies have revealed that different flavones exhibit distinct patterns of agonist or antagonist activity on each receptor, with their potency being highly dependent on the substitution pattern of the flavone backbone. mdpi.com For instance, certain flavones act as estrogen receptor agonists while exhibiting antagonist activity on androgen and progesterone receptors. mdpi.com

Cellular Pathway Modulation Studies (In Vitro)

Beyond direct enzyme or receptor interactions, flavonoids can modulate complex intracellular signaling pathways that govern cell survival, proliferation, and inflammation. nih.govresearchgate.netnih.gov

Key signaling pathways influenced by flavonoids include:

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, plays a critical role in transmitting signals from the cell surface to the nucleus, regulating processes like cell growth and differentiation. nih.gov Flavonoids such as apigenin have been shown to regulate the MAPK pathway, leading to cell cycle arrest in cancer cells. mdpi.com

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This is a crucial pro-survival signaling pathway that is often dysregulated in diseases like cancer. nih.gov Some flavonoids can modulate the activity of PI3K/Akt, thereby influencing cell survival and apoptosis. nih.gov For example, kaempferol (B1673270) has been shown to activate the PI3K/Akt/CREB pathway. nih.gov

Protein Kinase C (PKC) Pathway: PKC is a family of enzymes involved in controlling various cellular functions. nih.gov Flavonoids can either inhibit or stimulate PKC activity, thereby affecting downstream signaling events. researchgate.net

The specific effects of this compound on these pathways would need to be determined through targeted in vitro studies using techniques such as Western blotting to measure the phosphorylation state of key signaling proteins.

Table 2: Compound Names Mentioned

| Compound Name | Class/Type |

|---|---|

| This compound | Flavonol |

| Flavone | Flavonoid |

| 3,5,7-Trihydroxyflavone (Galangin) | Flavonol |

| 4'-Methoxy-5,7-dihydroxyflavone (Acacetin) | Flavone |

| Chrysin | Flavone |

| Apigenin | Flavone |

| Tacrine | Acetylcholinesterase Inhibitor |

| [3H]N-methylscopolamine | Radioligand |

Impact on Signal Transduction Pathways (e.g., phosphorylation events)5.3.2. Gene Expression Profiling via RT-qPCR or RNA-Seq5.3.3. Protein Expression Analysis (Western Blotting, ELISA)5.4. Cellular Assays for Functional Responses (Excluding Clinical Outcomes)5.4.1. Cell Proliferation and Viability Assays (e.g., MTT, MTS)5.4.2. Apoptosis Induction Mechanisms (e.g., Caspase Activation, Annexin V Staining)5.4.3. Oxidative Stress Modulation in Cellular Models

Without available research specifically focused on this compound, it is not possible to provide information on its effects on cellular signaling, gene and protein expression, cell viability, apoptosis, or oxidative stress.

It is important to note that while research exists for structurally related compounds, such as other flavonoids, extrapolating those findings to this compound would be scientifically inappropriate and speculative. Each compound possesses a unique chemical structure that dictates its specific biological activity.

Therefore, this article cannot be completed as requested due to the absence of published research on the specified compound.

Cellular Assays for Functional Responses (Excluding Clinical Outcomes)

Inflammatory Mediator Release Assays (e.g., cytokines, chemokines)

The chromen-4-one scaffold, the core structure of this compound, is central to a class of compounds known as flavonoids, which are recognized for their anti-inflammatory properties. zoe.comnih.gov In vitro studies on various chromen-4-one derivatives consistently demonstrate their ability to modulate the release of key inflammatory mediators.

Assays involving lipopolysaccharide (LPS)-activated cells, such as murine macrophage cell lines (e.g., RAW 264.7), are commonly used to evaluate the anti-inflammatory potential of these compounds. nih.govnih.gov In these models, derivatives of 2-phenyl-4H-chromen-4-one have been shown to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.govresearchgate.net Furthermore, these compounds can suppress the release of pro-inflammatory cytokines, which are crucial in the inflammatory response. nih.govnih.gov

Studies on specific derivatives have shown significant downregulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins, including IL-6 and IL-1β. nih.govresearchgate.net For example, certain flavones effectively suppressed the production of iNOS (inducible nitric oxide synthase) by approximately 90% and inhibited IL-1β and IL-6 by more than 95%. nih.gov The mechanism often involves the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/MAPK pathway, which are activated by stimuli like LPS and lead to the production of these inflammatory mediators. nih.gov By controlling the expression of pro-inflammatory genes, these compounds can mitigate the inflammatory cascade at an early stage. researchgate.net

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological activity. These studies help in identifying the key molecular features responsible for their effects and guide the design of new, more potent compounds.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of the essential molecular features required for a compound to interact with a specific biological target. patsnap.com For the chromen-4-one class of compounds, the fundamental pharmacophore is the 2-phenylchromen-4-one backbone. nih.govfoodb.ca Key features that contribute to biological activity typically include:

Aromatic Rings : The fused benzene (B151609) ring (A-ring) and the phenyl substituent (B-ring) are critical for interactions such as π-π stacking with biological targets. nih.gov

Hydrogen Bond Acceptors/Donors : The carbonyl group at the C4 position and hydroxyl or hydroxymethyl groups, such as the one at the C3 position in this compound, can act as hydrogen bond acceptors or donors. These interactions are vital for anchoring the molecule within a target's binding site. acs.orgresearchgate.net

Planar Structure : The planarity of the chromen-4-one ring system is often critical for inhibitory activity, as demonstrated in studies where saturation of the C2-C3 double bond leads to a loss of activity. nih.govnih.gov

Computational pharmacophore models are developed by analyzing a set of active compounds to identify these common, crucial features for binding to a biological target. patsnap.comresearchgate.net

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the chromen-4-one scaffold has a profound impact on biological activity. SAR studies have elucidated the effects of various substitutions at different positions on the A, B, and C rings. gu.se

C3 Position : The substitution at the C3 position is significant. A hydroxyl group at this position (forming a flavonol) is a key feature for certain activities. mdpi.com The presence of a hydroxymethyl group, as in the title compound, introduces both polarity and hydrogen-bonding capability, which can influence target binding and selectivity.

C2 Phenyl Ring (B-Ring) : The substitution pattern on the B-ring is a major determinant of anti-inflammatory activity. Hydroxyl groups at the C3' and C4' positions have been shown to enhance activity, whereas a methoxy (B1213986) group at C4' can decrease it. nih.gov

A-Ring and C-Ring : Substitutions on the A-ring (e.g., at positions 6 and 8) and modifications to the C-ring are also important. gu.seacs.org For instance, the double bond between C2 and C3 is crucial for the anti-inflammatory activity of flavones. nih.gov Larger, electron-withdrawing substituents in the 6- and 8-positions have been found to be favorable for certain inhibitory activities. acs.org The planarity of the chromen-4-one unit itself has been proven critical for some biological effects, as its saturation can lead to a complete loss of activity. nih.gov

The following interactive table summarizes the impact of various structural modifications on the biological activity of chromen-4-one derivatives based on published research.

| Position of Modification | Type of Modification | Impact on Biological Activity | Reference |

| C2-C3 | Saturation of double bond | Loss of anti-inflammatory and IL-5 inhibitory activity | nih.govnih.gov |

| C3 | Hydroxyl group | Key determinant of antiradical activity | mdpi.com |

| C3', C4' (B-Ring) | Hydroxyl groups | Promotes anti-inflammatory activity | nih.gov |

| C4' (B-Ring) | Methoxy group | Attenuates anti-inflammatory activity | nih.gov |

| C5', C8 | Hydroxyl groups | Attenuates anti-inflammatory activity | nih.gov |

| C6, C8 | Large, electron-withdrawing groups | Favorable for SIRT2 inhibition | acs.org |

| C2 | Bulky groups | Diminishes SIRT2 inhibitory effect | acs.org |

| C4 | Carbonyl to Thio-carbonyl | Acts as a weak antagonist instead of agonist at GPR55 | acs.org |

Rational Design of Novel Chromen-4-one Derivatives

The knowledge gained from SAR and pharmacophore studies provides a foundation for the rational design of new chromen-4-one derivatives with enhanced potency, selectivity, and improved properties. nih.govnih.gov This process often involves a combination of chemical synthesis and computational methods. nih.gov

The design process typically starts with the chromen-4-one scaffold as a lead structure. acs.org Molecular docking simulations are then used to predict how newly designed analogues will bind to a specific biological target, such as an enzyme or receptor. nih.govnih.gov This allows researchers to virtually screen compounds and prioritize the synthesis of those with the most promising predicted interactions.

For example, based on SAR data indicating that a planar chromen-4-one unit is essential and that specific substitutions enhance activity, novel analogues can be designed. nih.gov This might involve introducing or modifying functional groups at key positions (e.g., C3, or on the B-ring) to optimize interactions with the target protein, such as forming additional hydrogen bonds or hydrophobic contacts. nih.govnih.gov This structure-based drug design approach has been successfully used to develop novel chromen-4-one derivatives as inhibitors for various targets, including interleukin-5 and different kinases. nih.govnih.gov

Conclusion and Outlook

Summary of Key Research Findings for 3-(Hydroxymethyl)-2-phenylchromen-4-one

This compound, a derivative of the flavone (B191248) scaffold, has been a subject of significant interest in medicinal chemistry due to its diverse biological activities. Research has primarily focused on its synthesis and evaluation for potential therapeutic applications, particularly in the realm of anticancer and antimicrobial activities.

Synthetic approaches to this compound and related flavonols often involve the Algar-Flynn-Oyamada (AFO) reaction or the oxidation of flavones. researchgate.net These methods allow for the introduction of various substituents on both the A and B rings of the flavone skeleton, enabling the exploration of structure-activity relationships (SAR).

One of the key research findings is the potential of this compound and its derivatives as anticancer agents. Studies have shown that the 2-phenyl-4H-chromen-4-one backbone is a crucial determinant for anticancer activity. nih.gov For instance, certain flavonol derivatives have exhibited potent cytotoxicity against human non-small cell lung cancer cells, with some compounds showing higher potency than the clinical anticancer drug 5-fluorouracil. nih.gov The mechanism of action is often linked to the induction of apoptosis through mitochondrial and caspase-3-dependent pathways. nih.gov

In addition to its anticancer properties, the chromen-4-one scaffold has been investigated for its antimicrobial effects. Derivatives of 3-hydroxy-2-phenyl-4H-chromen-4-ones have demonstrated good activity against various bacteria and fungi. researchgate.net

The hydroxymethyl group at the 3-position is a key structural feature that influences the compound's biological profile. Modifications at this position, as well as at other sites on the flavone core, have been a common strategy to modulate activity and selectivity.

Table 1: Selected Biological Activities of this compound Derivatives

| Compound Derivative | Biological Activity | Cell Line/Organism | Key Findings | Reference |

| 4'-bromoflavonol | Anticancer | A549 (human non-small cell lung cancer) | Markedly induced apoptosis through mitochondrial and caspase-3-dependent pathways. nih.gov | nih.gov |

| 3-Hydroxy-2-phenyl-4H-chromen-4-ones | Antimicrobial | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Showed good antimicrobial activity compared to standards. researchgate.net | researchgate.net |

| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | Anticancer | AGS (human gastric cancer) | Showed potent cytotoxic activity with an IC50 of 2.63 ± 0.17 µM. nih.gov | nih.gov |

Challenges and Opportunities in Chromen-4-one Research

The field of chromen-4-one research, while promising, faces several challenges that also present significant opportunities for future investigation.

Challenges:

Solubility and Bioavailability: Like many flavonoids, derivatives of chromen-4-one often suffer from poor aqueous solubility and low bioavailability, which can limit their therapeutic potential in vivo. Overcoming this challenge requires the development of novel formulation strategies or the synthesis of more soluble prodrugs.

Target Selectivity: While many chromen-4-one derivatives exhibit potent biological activity, they can sometimes lack selectivity, leading to off-target effects. A major challenge is the design of compounds that specifically interact with a single biological target to minimize potential side effects. nih.gov

Understanding Mechanisms of Action: While the biological effects of many chromen-4-ones are well-documented, the precise molecular mechanisms underlying these activities are not always fully understood. Elucidating these mechanisms is essential for rational drug design and optimization. researchgate.net

Opportunities:

Exploration of New Biological Targets: The privileged chromen-4-one scaffold offers the opportunity to explore a wide range of biological targets beyond those traditionally studied. For example, recent research has investigated their potential as inhibitors of enzymes like pteridine (B1203161) reductase 1, which is relevant for treating parasitic diseases. nih.gov

Structure-Based Drug Design: Advances in computational chemistry and structural biology provide opportunities for the rational design of chromen-4-one derivatives with improved potency and selectivity. By understanding the three-dimensional structure of the target protein, inhibitors can be designed to fit precisely into the active site.

Combination Therapies: Investigating the synergistic effects of chromen-4-one derivatives in combination with existing drugs could lead to more effective treatment strategies, particularly in cancer therapy.

Development of Chemical Probes: The fluorescent properties of some 3-hydroxychromones present an opportunity to develop them as chemical probes for detecting metal ions or for imaging applications in biological systems. researchgate.net

Broader Implications of this compound Studies for Chemical Biology

The study of this compound and its analogs has broader implications for the field of chemical biology, contributing to our understanding of fundamental biological processes and providing tools for further research.

Scaffold for Library Synthesis: The 2-phenylchromen-4-one core is considered a "privileged structure" in medicinal chemistry. researchgate.net This means that this scaffold is capable of binding to multiple biological targets with high affinity. The synthesis and biological evaluation of libraries of derivatives based on this scaffold can lead to the discovery of novel modulators of various biological pathways.

Probing Enzyme Function: By designing and synthesizing derivatives that can covalently or non-covalently bind to specific enzymes, these compounds can be used as chemical probes to study enzyme function, regulation, and localization within the cell.

Understanding Drug-Target Interactions: Detailed structure-activity relationship studies of this compound derivatives provide valuable insights into the molecular interactions that govern ligand binding to biological macromolecules. This information is crucial for the broader field of drug discovery and design.

Inspiration for Novel Bioactive Compounds: The diverse biological activities exhibited by this class of compounds inspire the design and synthesis of new chemical entities with improved pharmacological properties. The chromen-4-one framework serves as a versatile starting point for the development of drugs targeting a wide range of diseases. nih.govmdpi.com

Q & A

Basic: What are the common synthetic routes for 3-(Hydroxymethyl)-2-phenylchromen-4-one and its derivatives?

Answer:

The synthesis typically involves multi-step reactions starting with substituted chalcones or hydroxyacetophenones. For example:

- Base-catalyzed cyclization : A mixture of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and sodium hydroxide in ethanol, followed by hydrogen peroxide (30%), yields 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one .

- Alkylation : Propargyl bromide and K₂CO₃ in DMF can introduce propargyl groups to the chromen-4-one core .

- Multi-step synthesis : Starting from 2-hydroxyacetophenone and substituted benzaldehydes, followed by cyclization and functionalization steps, as seen in the synthesis of 3-(4-methylphenyl)-4H-chromen-4-one .

Basic: What spectroscopic and crystallographic methods are used to characterize chromen-4-one derivatives?

Answer:

- X-ray crystallography : Provides precise molecular geometry. For example, monoclinic crystal systems (space group P2₁/c) with parameters a = 22.3701 Å, b = 6.8836 Å, and β = 106.0575° were reported for fluorophenyl-substituted derivatives .

- NMR and HRMS : Key for structural confirmation. ¹H/¹³C NMR peaks (e.g., δ 128.88 ppm for aromatic protons) and HRMS data (e.g., m/z = 296.11 [M]⁺) validate substituent positions .

Advanced: How do substituents like fluorine or hydroxyl groups influence biological activity?

Answer:

- Fluorine : Enhances antimicrobial activity by increasing electronegativity and membrane permeability. For instance, 2-(2-fluorophenyl)-3-hydroxy-4H-chromen-4-one showed improved activity compared to non-fluorinated analogs .

- Hydroxyl groups : Critical for hydrogen bonding with biological targets. 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one exhibited fluorescence properties, enabling its use as a biochemical probe .

Advanced: What computational approaches are used to study interactions with biological targets?

Answer:

- Molecular docking : Used to predict binding affinities of chromen-4-ones with enzymes like DNA gyrase. Substituents such as 4-fluorophenyl enhance binding via hydrophobic interactions .

- Density Functional Theory (DFT) : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antimicrobial efficacy .

Advanced: How can fluorescence properties of chromen-4-ones be leveraged in biochemical studies?

Answer:

- Fluorescence quenching : 3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one exhibits solvent-dependent emission, useful for probing microenvironments in proteins .

- Metal ion sensing : Derivatives with hydroxyl groups can act as chelators for detecting ions like Al³⁺ or Fe³⁺ in biological systems .

Methodological: How to address discrepancies in biological activity data across substituted chromen-4-ones?

Answer:

- Systematic SAR studies : Compare substituent effects (e.g., 4-Cl vs. 4-F) on activity. For example, 3-(2-chloro-6-fluorophenyl) derivatives showed higher anticancer activity than non-halogenated analogs .

- Statistical analysis : Use ANOVA to evaluate significance of substituent position (e.g., para vs. meta) on antimicrobial IC₅₀ values .

Advanced: What are the challenges in optimizing multi-step synthesis for chromen-4-one derivatives?

Answer:

- Yield optimization : Steps like cyclization (e.g., using NaOH/H₂O₂) may require pH and temperature control to prevent side reactions .

- Purification : Chromatography is often needed to isolate isomers (e.g., 3- vs. 7-substituted products) .

- Functional group compatibility : Protect hydroxyl groups during alkylation to avoid unwanted side products .

Advanced: How do intermolecular interactions affect crystallization of chromen-4-one derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.